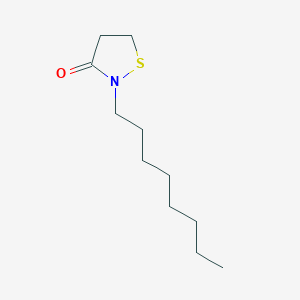
3-Isothiazolidinone, 2-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiazolidinone, 2-octyl-, also known as octylisothiazolinone, is a member of the isothiazolinone family. It is a heterocyclic compound containing sulfur and nitrogen in its ring structure. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products .
Métodos De Preparación
The synthesis of 3-Isothiazolidinone, 2-octyl- typically involves the ring-closure of 3-mercaptopropanamides. The process begins with the production of 3-mercaptopropionic acid from acrylic acid. This intermediate is then converted into 3-mercaptopropanamide, which undergoes ring-closure through chlorination or oxidation to form the isothiazolinone ring . Industrial production methods often involve the use of sodium disulfide and methyl acrylate, followed by a series of extraction, drying, and chlorination steps to yield the final product .
Análisis De Reacciones Químicas
3-Isothiazolidinone, 2-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the N-S bond, leading to the formation of simpler compounds such as octylamine.
Substitution: It can react with amines, aldehydes, alcohols, and other nucleophiles, often resulting in the release of toxic gases.
Common reagents used in these reactions include chlorine gas for chlorination and sodium disulfide for oxidation. The major products formed from these reactions include disulfides, octylamine, and other simpler organic compounds .
Aplicaciones Científicas De Investigación
3-Isothiazolidinone, 2-octyl- has a wide range of scientific research applications:
Mecanismo De Acción
The antimicrobial activity of 3-Isothiazolidinone, 2-octyl- is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This mechanism targets essential cellular processes, making it effective against a broad spectrum of microorganisms .
Comparación Con Compuestos Similares
3-Isothiazolidinone, 2-octyl- is part of the isothiazolinone family, which includes several other compounds with similar antimicrobial properties:
Methylisothiazolinone (MIT): Known for its use in personal care products and industrial applications.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT for enhanced antimicrobial efficacy.
Benzisothiazolinone (BIT): Commonly used in industrial applications for its long-term preservation properties.
Dichlorooctylisothiazolinone (DCOIT): Used as an antifouling agent in marine paints.
Compared to these compounds, 3-Isothiazolidinone, 2-octyl- is unique in its specific application as a preservative in products that require protection against a wide range of microorganisms, including bacteria, fungi, and algae .
Propiedades
Número CAS |
107391-79-7 |
|---|---|
Fórmula molecular |
C11H21NOS |
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
2-octyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h2-10H2,1H3 |
Clave InChI |
AVGVFDSUDIUXEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=O)CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
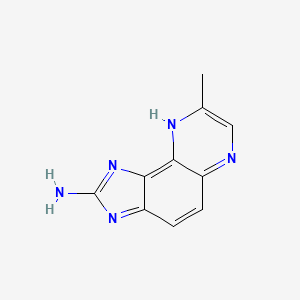
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
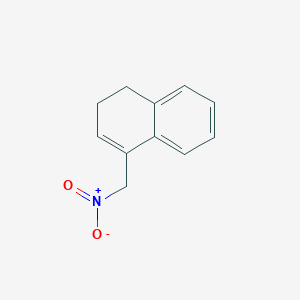
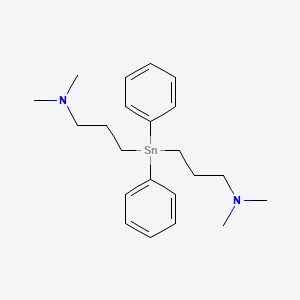
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
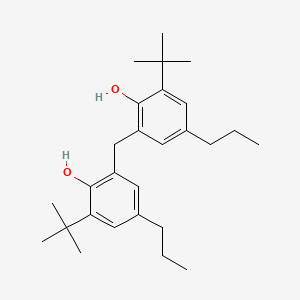
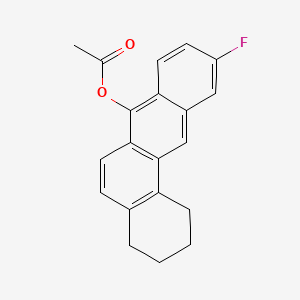
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
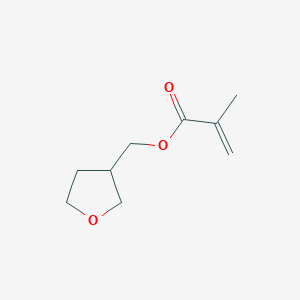
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
